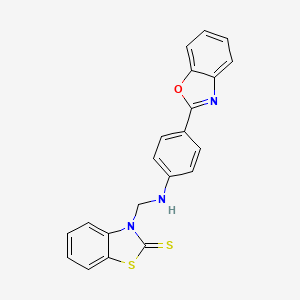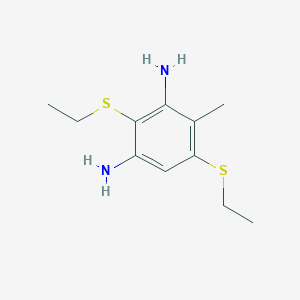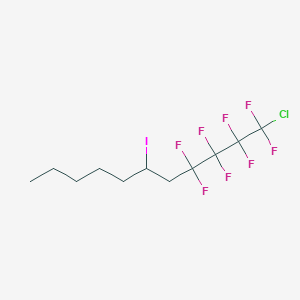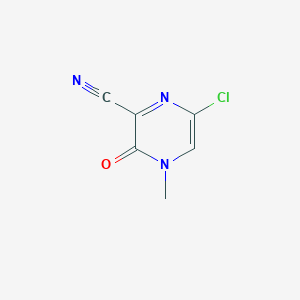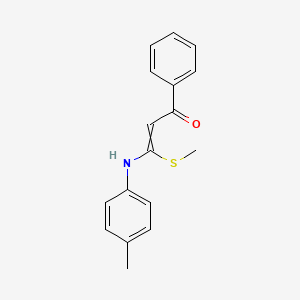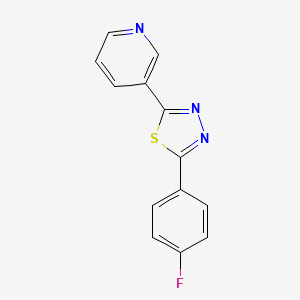
Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-: is a heterocyclic aromatic compound that features a pyridine ring substituted with a 1,3,4-thiadiazole moiety and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- typically involves the formation of the 1,3,4-thiadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative to form the 1,3,4-thiadiazole ring. This intermediate is then subjected to a coupling reaction with a pyridine derivative under suitable conditions, such as the presence of a base and a coupling agent .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted pyridine and thiadiazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .
作用機序
The mechanism of action of Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
- 5-(4-Chlorophenyl)-2-fluoropyridine
- 2-Fluoro-5-(4-fluorophenyl)pyridine
- 4-(2-Fluoropyridin-5-yl)phenol
- 5-(2,3-Dichlorophenyl)-2-fluoropyridine
- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine
Uniqueness: Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit specific biological activities and chemical reactivity that may not be observed in other similar compounds .
特性
CAS番号 |
110729-66-3 |
|---|---|
分子式 |
C13H8FN3S |
分子量 |
257.29 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H8FN3S/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |
InChIキー |
TZLMKRJZHCWPIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


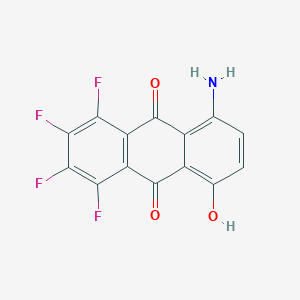

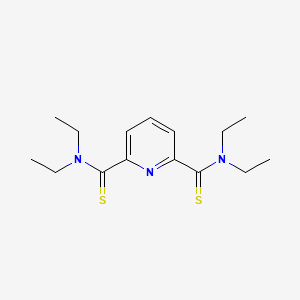
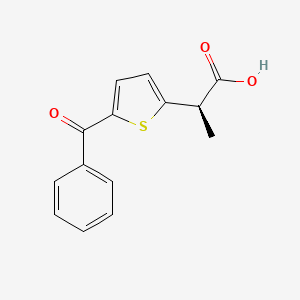
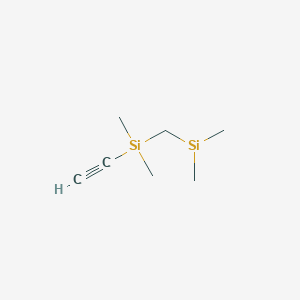
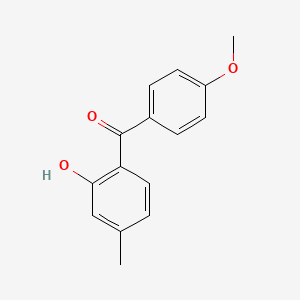
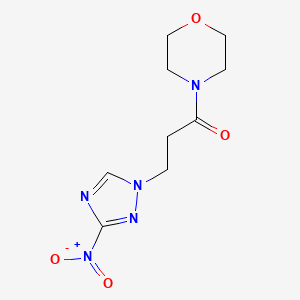
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
